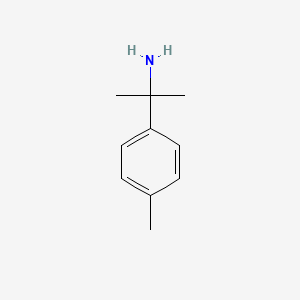

2-(4-Methylphenyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIOEYFAAFXSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342729 | |

| Record name | 2-(4-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6526-79-0 | |

| Record name | 2-(4-methylphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(4-Methylphenyl)propan-2-amine from 4-Methylacetophenone

Abstract

This technical guide provides an in-depth analysis of synthetic routes for the production of 2-(4-methylphenyl)propan-2-amine, a valuable amine building block, from the readily available starting material, 4-methylacetophenone. The core transformation involves the reductive amination of a ketone, a cornerstone reaction in modern organic synthesis. This document is intended for researchers, chemists, and drug development professionals, offering a comparative study of three primary methodologies: Catalytic Reductive Amination, the classical Leuckart-Wallach reaction, and reductive amination using stoichiometric hydride reagents. Each section explains the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the relative advantages and challenges, enabling scientists to select the optimal strategy based on available resources, scale, and project objectives.

Introduction

The conversion of carbonyl compounds into amines is a fundamental transformation in organic chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The target molecule, this compound, represents a tertiary alkylamine structure that can serve as a key intermediate in medicinal chemistry. Its synthesis from 4-methylacetophenone is a classic example of reductive amination, where a ketone's C=O bond is transformed into a C-N bond with concomitant reduction.

This guide moves beyond a simple recitation of procedures. It aims to provide a causal understanding of the synthetic choices involved, grounding each protocol in established chemical mechanisms and practical considerations. We will explore three distinct and powerful approaches to achieve this synthesis, each with a unique profile regarding efficiency, safety, scalability, and required infrastructure.

Overview of Synthetic Pathways

The synthesis of a primary amine from a ketone and ammonia is a multi-step process that occurs via an imine or iminium ion intermediate. The primary challenge lies in the efficient formation of this intermediate and its subsequent reduction without significant side reactions. The three strategies discussed herein address this challenge in different ways.

Figure 1: High-level overview of the synthetic approaches from 4-methylacetophenone to the target amine via a common imine intermediate.

Method A: Catalytic Reductive Amination

Catalytic reductive amination is one of the most atom-economical and environmentally benign methods for amine synthesis.[1][2] It combines the carbonyl compound, nitrogen source (ammonia), and a reducing agent (typically hydrogen gas) in a single pot with a heterogeneous or homogeneous catalyst.

Principle and Mechanism

The reaction proceeds through two key catalytic cycles. First, the ketone reacts with ammonia to form an imine, a reaction that is often catalyzed by the metal surface itself. Second, the imine is catalytically hydrogenated to the corresponding primary amine. Modern catalysts based on earth-abundant metals like cobalt and iron have shown excellent activity and selectivity under relatively mild conditions.[1][2]

The overall transformation is: R₂C=O + NH₃ + H₂ --[Catalyst]--> R₂CH-NH₂ + H₂O

The primary advantage is the use of hydrogen gas as the reductant, with water as the only byproduct. This method avoids stoichiometric inorganic waste, a significant consideration in green chemistry and large-scale production.[3]

Experimental Protocol

This protocol is adapted from methodologies developed for the cobalt-catalyzed reductive amination of ketones.[1][4]

Materials:

-

4-Methylacetophenone

-

Cobalt(II) chloride (CoCl₂)

-

Sodium borohydride (NaBH₄)

-

Aqueous ammonia (25-28%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Biphenyl (internal standard for GC analysis, optional)

Equipment:

-

High-pressure autoclave/reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.

-

Standard laboratory glassware.

Procedure:

-

Catalyst Preparation (in situ): In the autoclave under an inert atmosphere (e.g., Argon), add CoCl₂ (2.5 mol%) and methanol. Stir to dissolve. Carefully add NaBH₄ (3 mol%) in portions to reduce the Co(II) to active cobalt particles. A black precipitate should form.

-

Reaction Setup: To the catalyst suspension, add 4-methylacetophenone (1.0 eq), aqueous ammonia (e.g., 10-15 eq), and additional methanol to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Execution: Seal the autoclave. Purge the system with H₂ gas three times. Pressurize the reactor with H₂ to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to 80°C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by GC analysis of aliquots. Once the starting material is consumed (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Isolation: Filter the reaction mixture to remove the cobalt catalyst. Concentrate the filtrate under reduced pressure to remove methanol. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude amine. Further purification can be achieved by vacuum distillation or column chromatography.

Data Summary

| Reagent/Parameter | Molar Ratio (to Ketone) | Conditions | Purpose |

| 4-Methylacetophenone | 1.0 | - | Starting Material |

| CoCl₂ | 0.025 | 80 °C | Catalyst Precursor |

| NaBH₄ | 0.03 | Room Temp | In situ Catalyst Activation |

| Aqueous Ammonia | 10-15 | 80 °C | Nitrogen Source |

| Hydrogen (H₂) | - | 5-10 bar | Reducing Agent |

| Expected Yield | - | >90% | (Based on literature[1][4]) |

Experimental Workflow Diagram

Figure 3: Two-step workflow for the Leuckart-Wallach Reaction.

Method C: Reductive Amination with Stoichiometric Hydride Reagents

This approach is a staple of laboratory-scale synthesis, offering mild reaction conditions and avoiding specialized high-pressure equipment. The key is to form the imine intermediate in solution and then reduce it in situ with a chemical hydride donor like sodium borohydride (NaBH₄).

Principle and Mechanism

The reaction is typically performed in a protic solvent like methanol or ethanol, which can dissolve the ketone and the ammonia. A large excess of ammonia is used to drive the equilibrium towards the formation of the imine. Sodium borohydride is a suitable reducing agent; while it can reduce ketones, its rate of reduction for the protonated imine (iminium ion) is significantly faster. [5] R₂C=O + NH₃ (excess) <==> [R₂C=NH₂]⁺ --[NaBH₄]--> R₂CH-NH₂

The use of the more selective but highly toxic sodium cyanoborohydride (NaBH₃CN) is also common but less desirable from a safety perspective. [5][6]Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent reagent for reductive aminations but is typically used with primary or secondary amines rather than ammonia. [5]

Experimental Protocol

Materials:

-

4-Methylacetophenone

-

Ammonia in Methanol (7 N solution) or Saturated Ethanolic Ammonia

-

Sodium Borohydride (NaBH₄)

-

Ammonium Chloride (NH₄Cl)

Procedure:

-

In a round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) in a 7 N solution of ammonia in methanol. The large excess of both ammonia and methanol serves as the solvent and reagent.

-

Add ammonium chloride (1.5 eq). The NH₄Cl acts as a weak acid catalyst to promote imine formation.

-

Stir the solution at room temperature for 1-2 hours to allow for imine formation.

-

Cool the mixture in an ice bath to 0°C.

-

Add sodium borohydride (NaBH₄, 1.5-2.0 eq) slowly in small portions. Control the addition rate to keep the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add more water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by vacuum distillation.

Data Summary

| Reagent/Parameter | Molar Ratio (to Ketone) | Conditions | Purpose |

| 4-Methylacetophenone | 1.0 | - | Starting Material |

| 7N NH₃ in MeOH | Large Excess | 0 °C to RT | Nitrogen Source & Solvent |

| NH₄Cl | 1.5 | RT | Catalyst |

| NaBH₄ | 1.5 - 2.0 | 0 °C to RT, 12 h | Reducing Agent |

| Expected Yield | - | 60-85% | (General expectation) |

Experimental Workflow Diagram

Figure 4: Workflow for Reductive Amination using NaBH₄.

Comparative Analysis and Selection Criteria

The choice of synthetic method depends critically on the specific context of the research or production environment.

| Criteria | Method A: Catalytic | Method B: Leuckart-Wallach | Method C: NaBH₄ |

| Yield & Selectivity | Very High | Moderate to Good | Good |

| Scalability | Excellent | Good, but exotherm/gas evolution can be an issue | Moderate, cost of hydride |

| Safety | High-pressure H₂ requires engineered controls | High temperatures, CO₂ evolution | Flammable solvents, careful quenching of hydride |

| Equipment | High-pressure reactor | Standard glassware, high-temp heating | Standard glassware |

| Green Chemistry | Excellent (high atom economy, water byproduct) | Poor (stoichiometric reagents, waste) | Fair (inorganic salt waste) |

| Simplicity | Requires expertise with pressure reactors | Two distinct steps (reaction + hydrolysis) | Straightforward one-pot procedure |

Recommendations:

-

For large-scale, industrial synthesis: Method A is unequivocally superior due to its high efficiency, low waste, and scalability.

-

For academic or discovery labs without pressure equipment: Method C is often the best choice, offering a good balance of yield, simplicity, and mild conditions.

-

When cost is the absolute primary driver and equipment is limited: Method B is a viable, classic alternative, provided the lower yields and high-temperature requirements are acceptable.

Conclusion

The synthesis of this compound from 4-methylacetophenone can be successfully achieved through several robust methods. Modern catalytic reductive amination represents the state-of-the-art in terms of efficiency and environmental responsibility. However, classical methods like the Leuckart-Wallach reaction and stoichiometric hydride reductions remain highly relevant and practical, particularly for laboratory-scale synthesis. By understanding the mechanistic principles and practical requirements of each approach, the practicing scientist can make an informed decision to best suit their synthetic goals.

References

-

Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

-

The Organic Chemistry Tutor. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]

-

NROChemistry. Eschweiler-Clarke Reaction. [Link]

-

Li, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

-

Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. [Link]

-

Zhang, S., et al. (2020). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

-

Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]

-

Wang, Y., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis. [Link]

-

Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Synthetic Pages. (2001). Solid-supported reductive amination. [Link]

-

ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]

-

Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry. [Link]

-

Wikipedia contributors. (2023). Leuckart reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Supporting Information for Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]

-

Carlson, R., et al. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica. [Link]

-

Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

-

Moore, M. L. (1949). The Leuckart Reaction. Erowid. [Link]

-

PrepChem. Synthesis of 2-(4-methylphenyl)ethanamine. [Link]

-

ResearchGate. (2001). The Mannich Reaction of 4-Methylacetophenone with Aromatic Aldehydes and Aromatic Amines. [Link]

-

ResearchGate. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. [Link]

-

Saidi, M. R., & Azizi, N. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate. Journal of the Iranian Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. ics-ir.org [ics-ir.org]

Spectroscopic Characterization of 2-(4-Methylphenyl)propan-2-amine: A Comprehensive Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth spectroscopic characterization of 2-(4-Methylphenyl)propan-2-amine (IUPAC name), a substituted aromatic amine with applications in organic synthesis and pharmaceutical research. As a crucial component of quality control and structural verification, a multi-technique spectroscopic approach is essential. This document offers a holistic analysis, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We delve into the theoretical underpinnings of each technique, present field-proven experimental protocols, and provide a detailed interpretation of the resulting spectral data. The causality behind experimental choices is explained to provide researchers and drug development professionals with a practical and robust framework for the unambiguous identification and characterization of this molecule and its analogs. All data is consolidated for clarity, and workflows are visualized to enhance understanding.

Introduction to this compound

Chemical Identity and Structure

This compound, also known as p-cymene-8-amine, is an organic compound belonging to the phenethylamine class. Its structure features a p-tolyl group attached to a tertiary carbon which also bears an amino group. This arrangement makes it a primary amine with a quaternary benzylic carbon center.

Scientific Rationale for Spectroscopic Analysis

In research and development, particularly within the pharmaceutical industry, unequivocal structural confirmation of any synthesized compound is a non-negotiable prerequisite for further investigation. Spectroscopic analysis provides a detailed "fingerprint" of a molecule's structure. Each technique offers a unique and complementary piece of the structural puzzle:

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.

-

IR Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, which aids in confirming its structure.

-

UV-Vis Spectroscopy reveals information about the electronic structure, particularly the conjugated aromatic system.

By integrating the data from these techniques, we can build a self-validating system that confirms the identity and purity of this compound with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality in Experimental Design

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is deliberate; it provides superior signal dispersion, which is critical for resolving the closely spaced signals of the aromatic protons. Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent solubilizing properties for nonpolar to moderately polar compounds like our target amine and its relatively clean spectral window. Tetramethylsilane (TMS) is used as the internal standard because its protons are more shielded than almost all protons in organic molecules, providing a reference signal at 0 ppm that does not interfere with the sample signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, a spectral width of 0-12 ppm, and a relaxation delay of at least 1 second.

-

Acquire the ¹³C NMR spectrum on the same instrument (operating at ~100 MHz for carbon). A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal (0 ppm). For ¹H NMR, perform integration to determine the relative ratios of protons.

Caption: Workflow for NMR Spectroscopic Analysis.

Spectral Interpretation

¹H NMR Analysis: The proton NMR spectrum provides a clear signature of the molecule's H-containing groups.

-

Aromatic Protons (δ ~7.2-7.0 ppm): The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the methyl group will appear as a doublet, and the two protons ortho to the isopropylamine group will appear as a second doublet.

-

Amine Protons (δ ~1.5 ppm, variable): The two protons of the primary amine (-NH₂) typically appear as a broad singlet.[3] Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. This signal will "disappear" upon shaking the sample with a drop of D₂O due to H-D exchange, a classic confirmatory test.[3]

-

Aromatic Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet.

-

Isopropyl Methyl Protons (δ ~1.4 ppm): The six protons of the two equivalent methyl groups on the propane chain appear as a sharp singlet, as there are no adjacent protons to cause splitting.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton.

-

Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry: two for the protonated carbons, one for the carbon bearing the methyl group, and one for the quaternary carbon attached to the propane moiety. These typically appear in the δ 120-150 ppm range.

-

Quaternary Benzylic Carbon: The carbon atom attached to both the phenyl ring and the two methyl groups will appear as a singlet, typically around δ 50-60 ppm.

-

Isopropyl Methyl Carbons: The two equivalent methyl carbons will produce a single strong signal in the aliphatic region, typically around δ 25-35 ppm.

-

Aromatic Methyl Carbon: The carbon of the methyl group on the aromatic ring will appear as a singlet around δ 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Molecular vibrations (stretching, bending) absorb IR radiation at specific frequencies, creating a unique spectral fingerprint.

Causality in Experimental Design

Attenuated Total Reflectance (ATR) is the chosen sampling technique over traditional methods like KBr pellets or liquid films. ATR is advantageous because it requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing the sample in direct contact with a crystal (often diamond). This minimizes experimental variability and accelerates analysis time.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal surface after the measurement.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Spectral Interpretation

The IR spectrum of this compound will display several characteristic absorption bands that confirm its key functional groups.

-

N-H Stretching (3400-3250 cm⁻¹): As a primary amine (R-NH₂), it will exhibit two distinct, sharp to medium bands in this region.[4] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching (3100-2850 cm⁻¹): This region will contain multiple peaks. Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching from the methyl groups.

-

N-H Bending (1650-1580 cm⁻¹): A medium to strong absorption band in this region is characteristic of the N-H scissoring vibration of a primary amine.[4]

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): One or two sharp bands of variable intensity will appear in this region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-N Stretching (1335-1250 cm⁻¹): Aromatic amines typically show a C-N stretching absorption in this range.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure from fragmentation patterns.

Causality in Experimental Design

Electron Ionization (EI) is chosen as the ionization method because it is a robust, high-energy technique that induces reproducible fragmentation. This fragmentation is highly characteristic of the molecule's structure and creates a "fingerprint" mass spectrum that can be compared to spectral libraries like those from NIST or SDBS.[5][6][7][8] Gas Chromatography (GC) is used as the inlet system to ensure that a pure sample enters the mass spectrometer, preventing ambiguity from impurities.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC column (e.g., a nonpolar HP-5MS) separates the sample from any residual solvent or impurities based on boiling point and polarity. A typical temperature program might start at 50°C and ramp up to 250°C.

-

Ionization (EI): As the pure compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Caption: Workflow for GC-MS Analysis.

Spectral Interpretation

-

Molecular Ion (M⁺•): The molecular weight is 149.23. The mass spectrum will show a molecular ion peak at m/z 149 . The presence of a single nitrogen atom means the molecular weight is an odd number, which is consistent with the Nitrogen Rule .[3]

-

Base Peak (m/z 134): The most characteristic fragmentation pathway for this molecule is alpha-cleavage, which involves the loss of one of the methyl groups (•CH₃, mass 15). This results in a highly stable, resonance-stabilized benzylic cation. This fragment ion at m/z 134 (149 - 15) is expected to be the most abundant ion in the spectrum (the base peak).

-

Other Fragments: Other potential fragments could include the tolyl cation (m/z 91) from cleavage of the C-C bond adjacent to the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds, the most important absorptions arise from π → π* transitions within the benzene ring.

Experimental Protocol

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the micromolar (µM) range is typical.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Spectral Interpretation

The UV-Vis spectrum of this compound is expected to be characteristic of a substituted benzene ring.

-

E₂-band (λₘₐₓ ≈ 220 nm): A strong absorption band is expected in this region, corresponding to a π → π* transition of the aromatic system.

-

B-band (λₘₐₓ ≈ 265-275 nm): A weaker, broader band is expected in this region. This "benzenoid" band is characteristic of the aromatic ring and may show some fine vibrational structure. The substitution on the ring will cause a slight red shift (shift to longer wavelength) compared to unsubstituted benzene.

Integrated Spectroscopic Analysis and Data Summary

No single spectroscopic technique can provide absolute structural proof. True confidence is achieved by integrating the complementary data from all methods. The proposed structure of this compound is validated when every piece of spectral data is consistent with it.

-

MS confirms the molecular formula C₁₀H₁₅N via the molecular ion at m/z 149.

-

IR confirms the presence of a primary amine (-NH₂) and an aromatic ring.

-

¹H and ¹³C NMR piece together the exact carbon-hydrogen framework, showing the p-substituted tolyl group and the unique (CH₃)₂-C-NH₂ moiety.

-

UV-Vis confirms the presence of the substituted benzene electronic system.

The convergence of this data provides an unambiguous and robust characterization of the molecule.

Caption: Convergence of Spectroscopic Data for Structural Confirmation.

Summary of Key Spectroscopic Data

| Technique | Parameter | Expected Value / Observation | Structural Inference |

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.0 (m, 4H), ~2.3 (s, 3H), ~1.5 (br s, 2H), ~1.4 (s, 6H) | p-disubstituted ring, Ar-CH₃, -NH₂, gem-dimethyl |

| ¹³C NMR | Chemical Shift (δ) | ~120-150 (4 signals), ~50-60 (1 C), ~25-35 (1 C), ~21 (1 C) | Aromatic ring, Quaternary C, gem-dimethyl C, Ar-CH₃ C |

| IR | Wavenumber (cm⁻¹) | ~3400-3250 (2 bands), ~3100-2850, ~1650-1580, ~1600-1450 | Primary amine, C-H bonds, N-H bend, Aromatic C=C |

| MS (EI) | Mass-to-Charge (m/z) | 149 (M⁺•), 134 (Base Peak) | Molecular weight, loss of methyl group (α-cleavage) |

| UV-Vis | λₘₐₓ (nm) | ~220, ~265-275 | Substituted aromatic chromophore |

Conclusion

The structural characterization of this compound has been successfully detailed through the synergistic application of NMR, IR, MS, and UV-Vis spectroscopy. The protocols and interpretive frameworks provided herein constitute a robust methodology for the verification of this compound's identity and purity. This integrated approach ensures high confidence in the material's structure, a critical requirement for its use in regulated research and development environments. The presented data serves as a benchmark reference for scientists and researchers working with this molecule.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][5][8]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link][6]

-

Re3data.org. Spectral Database for Organic Compounds. [Link][7]

-

Bioregistry. Spectral Database for Organic Compounds. [Link][9]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link][4]

-

PubChem. Compound Summary for CID 584050, this compound. [Link][1]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link][3]

Sources

- 1. This compound | C10H15N | CID 584050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 10. 2-(4'-Methylphenyl)-propanal [webbook.nist.gov]

- 11. 2-(4'-Methylphenyl)-propanal [webbook.nist.gov]

- 12. 2-Propanamine, 2-methyl- [webbook.nist.gov]

- 13. 2-Propanamine, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Methylphenyl)propan-2-amine

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-(4-Methylphenyl)propan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed interpretation of its ¹H and ¹³C NMR spectra. The principles discussed herein are grounded in established spectroscopic theory and validated through data from analogous structures.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₀H₁₅N, belongs to the phenethylamine class.[1][2] This family of compounds is of significant interest in medicinal chemistry for its diverse biological activities. The precise arrangement of atoms—the molecule's constitution—is paramount to its function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the non-destructive determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

This guide will first deconstruct the expected ¹H and ¹³C NMR spectra based on the molecule's structure and then provide a practical protocol for acquiring such data.

Molecular Structure and Predicted NMR Environments

To interpret the NMR spectra, we must first analyze the symmetry and unique atomic environments within the this compound molecule.

Caption: Structure of this compound with key groups.

Based on this structure, we can predict the following distinct proton (¹H) and carbon (¹³C) environments:

-

¹H Environments :

-

Ar-H (ortho to isopropyl) : Two equivalent protons on the aromatic ring.

-

Ar-H (meta to isopropyl) : Two equivalent protons on the aromatic ring.

-

Ar-CH₃ : Three equivalent protons of the methyl group on the ring.

-

C(CH₃)₂ : Six equivalent protons from the two methyl groups on the tertiary carbon.

-

NH₂ : Two equivalent protons of the primary amine.

-

-

¹³C Environments :

-

C-quat (C-NH₂) : The quaternary carbon bonded to the nitrogen and the phenyl ring.

-

C(CH₃)₂ : Two equivalent methyl carbons.

-

Ar-C (ipso, C1') : The aromatic carbon bonded to the isopropyl group.

-

Ar-C (ortho, C2'/C6') : Two equivalent aromatic carbons.

-

Ar-C (meta, C3'/C5') : Two equivalent aromatic carbons.

-

Ar-C (para, C4') : The aromatic carbon bonded to the methyl group.

-

Ar-CH₃ : The carbon of the methyl group on the ring.

-

This analysis predicts a total of 5 signals in the ¹H NMR spectrum and 7 signals in the ¹³C NMR spectrum.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H (ortho to C-quat) | 7.2 - 7.4 | Doublet (d) | 2H | These protons are deshielded by the aromatic ring current. They are adjacent to one proton on the neighboring carbon, resulting in a doublet. |

| Ar-H (meta to C-quat) | 7.0 - 7.2 | Doublet (d) | 2H | These protons are slightly less deshielded than their ortho counterparts. The para-substitution pattern typically results in two distinct doublets for the aromatic region. |

| Ar-CH₃ | ~2.3 | Singlet (s) | 3H | Protons of a methyl group attached to an aromatic ring typically resonate in this region. With no adjacent protons, the signal is a singlet. |

| NH₂ | 1.0 - 2.0 (variable) | Broad Singlet (br s) | 2H | Amine protons are subject to hydrogen bonding and rapid exchange, which often results in a broad signal. Their chemical shift is highly dependent on solvent and concentration. |

| C(CH₃)₂ | ~1.4 | Singlet (s) | 6H | These six protons are chemically equivalent due to free rotation. They are adjacent to a quaternary carbon with no protons, so their signal is an un-split singlet. |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ar-C (ipso, C1') | 145 - 150 | This quaternary aromatic carbon is bonded to the bulky isopropylamine group, shifting it downfield. |

| Ar-C (para, C4') | 135 - 140 | The aromatic carbon bearing the methyl group. |

| Ar-C (meta, C3'/C5') | ~129 | Standard chemical shift for protonated carbons in a substituted benzene ring. |

| Ar-C (ortho, C2'/C6') | 125 - 128 | Aromatic carbons ortho to the alkyl substituent. |

| C-quat (C-NH₂) | 50 - 55 | The aliphatic quaternary carbon is deshielded by the attached nitrogen atom and the aromatic ring. |

| C(CH₃)₂ | 28 - 32 | The two equivalent methyl carbons attached to the quaternary center. |

| Ar-CH₃ | ~21 | Typical chemical shift for a methyl carbon attached to an aromatic ring. |

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR data requires careful sample preparation and parameter selection. The following is a robust protocol for analyzing small molecules like this compound.

Objective: To acquire quantitative ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the analyte.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for its versatility.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.[3][4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the NMR magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

-

¹H NMR Acquisition:

-

Use a standard pulse-acquire sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

-

Set the acquisition time to at least 2-3 seconds for good resolution.

-

Apply a relaxation delay (D1) of 5 seconds to ensure full relaxation of protons for accurate integration.

-

Collect 8 to 16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon signals.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

A relaxation delay of 2 seconds is typically sufficient.

-

Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum, referencing the TMS signal to 0.00 ppm.

-

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides an unambiguous confirmation of the molecular structure of this compound. The predicted spectra, characterized by 5 distinct proton signals and 7 distinct carbon signals, are fully consistent with the proposed chemical structure. The detailed analysis of chemical shifts, signal multiplicities, and integration values allows for the complete assignment of all atoms within the molecule, underscoring the indispensable role of NMR in modern chemical and pharmaceutical research.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- BenchChem. (2025). Physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine.

-

PubChem. (n.d.). 1-(4-Methylphenyl)propane-2-amine. Retrieved from National Center for Biotechnology Information.[5]

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from SCBT.[1]

-

PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information.[2]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from docbrown.info.[3]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from docbrown.info.[4]

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C10H15N | CID 584050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1-(4-Methylphenyl)propane-2-amine | C10H15N | CID 199116 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pattern of 2-(4-Methylphenyl)propan-2-amine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Methylphenyl)propan-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of this compound (also known as 4-CMPT), a tertiary amine within the phenethylamine class. Aimed at researchers, analytical chemists, and drug development professionals, this document elucidates the primary fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By grounding these predictions in the fundamental principles of mass spectrometry and drawing parallels with structurally analogous compounds, this guide serves as an essential resource for the identification and structural characterization of this molecule in complex matrices.

Introduction to this compound and Mass Spectrometry

This compound is a chemical compound with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1][2] As a derivative of phenethylamine, its structure is characterized by a p-tolyl group attached to a tertiary carbon which also holds an amino group and two methyl substituents. Understanding its behavior in a mass spectrometer is critical for its detection and quantification in various applications, including forensic science, toxicology, and pharmaceutical research.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] When a molecule is introduced into the mass spectrometer, it is first ionized, forming a molecular ion (M⁺• in Electron Ionization) or a protonated molecule ([M+H]⁺ in Electrospray Ionization).[4][5] These ions are often energetically unstable and break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing invaluable information about its mass and structure.[6] This guide will focus on predicting these fragmentation patterns based on established chemical principles.

The Molecular Ion: The First Clue

Under Electron Ionization (EI), the initial event is the removal of an electron to form the molecular ion (M⁺•). For this compound, the molecular ion peak is expected at m/z 149 . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this compound.[7] While the molecular ion peak in aliphatic amines can be weak or even absent due to rapid fragmentation, the presence of the stable aromatic ring in this molecule should increase its relative abundance.[8][9]

In soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺, at m/z 150 . This ion serves as the precursor for subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments.[10]

Electron Ionization (EI) Fragmentation: A High-Energy Pathway

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and predictable fragmentation. For amines, the most dominant fragmentation pathway is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[8][9][11] This process is driven by the formation of a stable, resonance-stabilized iminium cation.

For this compound, the key fragmentation pathways are predicted as follows:

-

Pathway 1: Loss of a Methyl Radical (•CH₃) - The Dominant Route: The most favorable fragmentation is the alpha-cleavage involving the loss of one of the two methyl groups attached to the tertiary carbon. This results in the formation of a highly stable tertiary benzylic iminium cation. This fragment is expected to be the base peak (the most abundant ion) in the EI spectrum.

-

[C₁₀H₁₅N]⁺• (m/z 149) → [C₉H₁₂N]⁺ (m/z 134) + •CH₃

-

-

Pathway 2: Formation of the p-Tolyl Cation: A secondary fragmentation involves the cleavage of the bond between the quaternary carbon and the aromatic ring. This pathway produces the p-tolyl cation.

-

[C₁₀H₁₅N]⁺• (m/z 149) → [C₇H₇]⁺ (m/z 91) + •C(CH₃)₂NH₂

-

The formation of the tropylium ion (a rearranged form of the benzyl cation, also at m/z 91) is a hallmark of many phenethylamine-like structures.[11][12] Here, the analogous p-tolyl cation at m/z 91 is a plausible and diagnostic fragment.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Summary of Key Fragment Ions

The table below summarizes the principal ions expected from the mass spectrometric analysis of this compound.

| Ionization | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Formula | Origin / Neutral Loss | Probable Significance |

| EI | 149 | 134 | [C₉H₁₂N]⁺ | Loss of •CH₃ | Base Peak |

| EI | 149 | 91 | [C₇H₇]⁺ | Loss of •C(CH₃)₂NH₂ | Diagnostic Fragment |

| ESI-MS/MS | 150 | 133 | [C₁₀H₁₃]⁺ | Loss of NH₃ | Major Product Ion |

Experimental Protocols and Considerations

When developing an analytical method, the choice of instrumentation is key.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is well-suited for volatile, thermally stable compounds like the target analyte. A standard protocol would involve injection into a GC system with a non-polar column (e.g., DB-5ms) followed by EI fragmentation and detection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for less volatile compounds or for achieving very low detection limits. A typical protocol would use a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water with formic acid, followed by ESI and MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. The transition m/z 150 → 133 would be an excellent choice for selective and sensitive quantification.

Trustworthiness and Self-Validation: Any analytical protocol must be self-validating. This involves:

-

Mass Calibration: The mass spectrometer must be properly calibrated across the expected mass range to ensure accurate mass assignments. [11]2. System Suitability: Before sample analysis, a standard of the analyte should be injected to confirm system performance, including peak shape, retention time, and signal intensity.

-

Confirmation by Ratios: In EI-MS, the ratio of the key fragment ions (e.g., m/z 134 to m/z 91) should remain constant, providing an additional layer of identification confidence.

Conclusion

The mass spectrometric fragmentation of this compound is governed by predictable chemical principles, primarily the stability of the resulting ions. Under Electron Ionization, the fragmentation is dominated by alpha-cleavage, leading to a characteristic and abundant base peak at m/z 134 (loss of a methyl radical). Under gentler ESI-MS/MS conditions, the protonated molecule at m/z 150 primarily fragments via the neutral loss of ammonia to produce a diagnostic ion at m/z 133 . A thorough understanding of these fragmentation pathways is indispensable for the confident identification and structural elucidation of this compound in analytical workflows.

References

- BenchChem. (2025). N-Hydroxymephentermine Mass Spectrometry Fragmentation: A Technical Guide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 584050, this compound. PubChem.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 6526-79-0. SCBT.

- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.

- Chen, P. H., et al. (2008).

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.

- LibreTexts. (2023).

- Ibáñez, M., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E)

- Problems in Chemistry. (2023).

- Crunch Chemistry. (2020). How to interpret a mass spectrum for a molecule. YouTube.

- LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry.

- Zhang, W., et al. (2015).

- Clark, J. (n.d.). Mass Spectra - The Molecular Ion (M+) Peak. Chemguide.

Sources

- 1. This compound | C10H15N | CID 584050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Simultaneous determination of phentermine and topiramate in human plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Infrared spectroscopy analysis of 2-(4-Methylphenyl)propan-2-amine

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-(4-Methylphenyl)propan-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the principles and practices involved in the infrared (IR) spectroscopy analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, establishes a self-validating experimental protocol, and grounds its findings in authoritative spectroscopic principles. We will deconstruct the molecule's functional groups, predict its characteristic IR absorption profile, and outline a rigorous methodology for acquiring and interpreting the spectrum.

Introduction: The Vibrational Signature of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rock. These absorption frequencies are unique to the types of bonds and the overall molecular structure, creating a distinct "fingerprint" for the compound.[1] For a molecule like this compound, with its combination of a primary amine, a para-substituted aromatic ring, and aliphatic groups, IR spectroscopy offers a wealth of structural information. The key to accurate interpretation lies not in memorizing peak positions, but in understanding the patterns that define each functional group.[2]

The analysis herein is predicated on established group frequency correlations. While a reference spectrum for this specific compound is not available in major public databases like the NIST Chemistry WebBook, we can confidently predict its spectral features by dissecting its constituent parts and referencing data for analogous structures.[3][4]

Figure 1: Molecular Structure of this compound.

Predicted Spectral Analysis: Deconstructing the Molecule

The infrared spectrum of this compound can be logically predicted by examining its primary functional groups: the primary amine (-NH₂), the aliphatic groups (isopropyl and methyl), and the para-substituted benzene ring.

The Primary Amine Group (-NH₂)

The primary amine is arguably the most diagnostic feature. Its presence is confirmed by several characteristic absorptions.

-

N-H Stretching: Primary amines (R-NH₂) exhibit two distinct absorption bands in the 3500-3300 cm⁻¹ region.[5][6] This splitting arises from the different ways the two N-H bonds can stretch relative to each other.[7]

-

Asymmetric Stretch: Occurs at a higher frequency, typically 3400-3500 cm⁻¹.[7] In this mode, the two hydrogen atoms move out of phase.

-

Symmetric Stretch: Occurs at a lower frequency, typically 3300-3400 cm⁻¹.[7] Here, the hydrogen atoms stretch in unison. These bands are generally sharper and less intense than the broad O-H stretching bands of alcohols, a key distinguishing feature.[5][8] The lesser extent of hydrogen bonding in amines compared to alcohols contributes to this sharper appearance.[9]

-

-

N-H Bending (Scissoring): A moderate to strong absorption resulting from the scissoring motion of the H-N-H group appears in the 1650-1580 cm⁻¹ range.[8][10] This peak can sometimes be mistaken for a C=C double bond, but its association with the N-H stretching peaks helps confirm its origin.[11]

-

N-H Wagging: A broad, often strong band can be observed in the 910-665 cm⁻¹ region due to the out-of-plane bending or "wagging" of the N-H bonds.[8][10]

The Aromatic Ring (Para-Substituted)

The benzene ring provides another set of characteristic absorptions that confirm its presence and substitution pattern.

-

Aromatic C-H Stretching: These vibrations give rise to one or more sharp, weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[2][12] This is a critical diagnostic region: C-H bonds on sp²-hybridized carbons (aromatics, alkenes) absorb at higher frequencies than those on sp³-hybridized carbons (alkanes).[12][13]

-

C=C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of absorptions, often two or three bands, in the 1620-1450 cm⁻¹ region.[2][6] These bands are a reliable indicator of an aromatic system.

-

Out-of-Plane (OOP) C-H Bending: The most valuable information regarding the substitution pattern comes from the strong absorptions in the 900-675 cm⁻¹ region.[12] For a para-substituted (1,4-disubstituted) ring like that in our molecule, a strong, characteristic C-H wagging peak is expected to fall between 860 and 790 cm⁻¹.[14]

Aliphatic Groups (C-H)

The isopropyl and methyl groups contribute absorptions characteristic of saturated hydrocarbons.

-

Aliphatic C-H Stretching: The stretching of C-H bonds on the sp³-hybridized carbons of the methyl and isopropyl groups will produce strong, sharp absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[11][13]

-

C-H Bending: The bending vibrations of the methyl (-CH₃) and isopropyl groups will result in absorptions in the fingerprint region, around 1465 cm⁻¹ (scissoring) and 1380-1365 cm⁻¹ (umbrella deformation).[11]

Carbon-Nitrogen (C-N) Stretching

The stretching of the C-N bond provides a final piece of corroborating evidence. For aromatic amines, the C-N stretching vibration is typically stronger and at a higher frequency than for aliphatic amines, appearing in the 1335-1250 cm⁻¹ range.[8][10][15]

Summary of Predicted Absorptions

The following table consolidates the expected vibrational frequencies for this compound, providing a predictive guide for spectral interpretation.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3400 | Medium | N-H Asymmetric Stretch | Primary Amine |

| 3400 - 3300 | Medium | N-H Symmetric Stretch | Primary Amine |

| 3100 - 3000 | Weak | C-H Aromatic Stretch | Aromatic Ring |

| 3000 - 2850 | Strong | C-H Aliphatic Stretch | Alkyl Groups |

| 1650 - 1580 | Medium | N-H Bending (Scissoring) | Primary Amine |

| 1620 - 1450 | Medium | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1470 - 1450 | Medium | C-H Aliphatic Bending (Scissoring) | Alkyl Groups |

| 1385 - 1365 | Medium | C-H Aliphatic Bending (Umbrella) | Alkyl Groups |

| 1335 - 1250 | Medium-Strong | C-N Stretch | Aromatic Amine |

| 860 - 790 | Strong | C-H Out-of-Plane Bend (Para-substitution) | Aromatic Ring |

| 910 - 665 | Broad | N-H Wag | Primary Amine |

Experimental Protocol: A Self-Validating Workflow

The integrity of an IR spectrum is contingent upon a meticulous experimental procedure. The following protocol for analyzing a neat liquid sample ensures reproducibility and minimizes artifacts.

Materials and Instrumentation

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR region (4000-400 cm⁻¹).

-

Sample Cells: Two polished salt plates (e.g., NaCl, KBr). These materials are transparent to mid-IR radiation.[16]

-

Sample: this compound (liquid).

-

Cleaning Solvent: Anhydrous solvent in which the sample is soluble and that evaporates quickly (e.g., chloroform, methylene chloride).[17] Note: Never use water or alcohols like isopropanol to clean salt plates, as they will dissolve or fog the surface.[18][19]

-

Accessories: Pipette or dropper, lens tissue, sample holder.

Workflow Diagram

Figure 2: Standard workflow for FTIR analysis of a neat liquid sample.

Step-by-Step Methodology

-

Plate Preparation (Causality: Avoid Contamination): Handle salt plates only by their edges to avoid transferring moisture and oils. Clean the surfaces with a lens tissue lightly dampened with an appropriate anhydrous solvent. This step is critical to remove any residue from previous analyses that would appear in the spectrum.

-

Background Acquisition (Causality: Establish Baseline): Place the sample holder into the empty spectrometer and acquire a background spectrum. The instrument software will store this spectrum, which contains signals from atmospheric CO₂ and water vapor, as well as any instrumental artifacts. This background is automatically subtracted from the sample spectrum to yield a clean spectrum of only the analyte.[17]

-

Sample Application (Causality: Ensure Optimal Path Length): Place one to two drops of the neat liquid sample onto the center of one salt plate.[16][20] Place the second plate on top and gently rotate it to spread the sample into a thin, uniform film, ensuring no air bubbles are trapped.[17] A film that is too thick will cause strong absorption bands to be "flat-topped" (total absorbance), while a film that is too thin will yield a weak, noisy spectrum.

-

Data Acquisition (Causality: Improve Signal-to-Noise): Mount the sandwiched plates onto the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged by the software to improve the signal-to-noise ratio.

-

Post-Analysis Cleanup: Immediately after analysis, disassemble the plates, clean them thoroughly with the anhydrous solvent, and return them to a desiccator for storage to prevent damage from atmospheric moisture.[18]

Conclusion

The infrared spectrum of this compound is rich with structural information. A systematic analysis, grounded in the principles of group frequencies, allows for a confident prediction of its key features. The dual N-H stretching bands above 3300 cm⁻¹, a scissoring mode near 1600 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and a powerful out-of-plane bending mode in the 860-790 cm⁻¹ region collectively form a unique vibrational fingerprint. By following a rigorous, self-validating experimental protocol, researchers can reliably obtain a high-quality spectrum that confirms the presence and structural integrity of this molecule, making FTIR spectroscopy an indispensable tool in its characterization.

References

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem 220 Handouts. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Nauta, K., & Miller, R. E. (2000). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A, 104(34), 8031–8037. [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. [Link]

-

UMNOrganicChemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. [Link]

-

Smith, B. C. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 34-37. [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (2024, October 7). Characterization of monosubstituted benzene ices. [Link]

-

Chemistry-Made-Easy. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy [Video]. YouTube. [Link]

-

Peda.net. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 30-34. [Link]

-

JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. [Link]

-

Feng, Z., et al. (2014). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? The Journal of Physical Chemistry B, 118(28), 7784–7793. [Link]

-

Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?[Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709–714. [Link]

-

AIP Publishing. (2020, November 16). Vibrational spectroscopic signatures of hydrogen bond induced NH stretch–bend Fermi-resonance in amines: The methylamine clusters and other N–H⋯N hydrogen-bonded complexes. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

ResearchGate. (n.d.). FTIR spectrum in the wave number range of the ( ) CN-stretching...[Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Welcome to the NIST WebBook [webbook.nist.gov]

- 4. NIST Chemistry WebBook [webbook.nist.gov]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]

- 8. wikieducator.org [wikieducator.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. scribd.com [scribd.com]

- 19. websites.umich.edu [websites.umich.edu]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Methylphenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propan-2-amine, also known as para-methylphentermine, is a primary amine belonging to the phenethylamine class. Its structure is characterized by a para-substituted toluene ring attached to a tertiary carbon, which is also bonded to an amino group. This structural motif places it in a category of compounds with potential pharmacological interest, given that structurally related phenethylamines are known to exhibit a range of biological activities. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and further investigation.

Chemical and Physical Properties

Currently, there is a limited amount of experimentally determined data for this compound in publicly accessible literature. Therefore, many of the following properties are predicted based on the behavior of structurally analogous compounds. It is crucial for researchers to experimentally verify these properties.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | |

| CAS Number | 6526-79-0 | [1][2] |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Boiling Point | ~107-108 °C at 1 Torr (Predicted for a similar isomer) | [1] |

| pKa | ~10.11 ± 0.10 (Predicted for a similar isomer) | [1] |

| Solubility | Soluble in water and organic solvents (Qualitative) | |

| Appearance | Not specified (likely a liquid or low-melting solid) |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Ritter Reaction. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis of the resulting amide to the corresponding amine.[3] The precursor, 2-(4-methylphenyl)propan-2-ol, can be synthesized from toluene.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-(4-Methylphenyl)propan-2-ol

-

Friedel-Crafts Alkylation of Toluene: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and toluene. Cool the mixture in an ice bath. Add 2-chloropropane dropwise from the dropping funnel with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully pouring it over ice, followed by the addition of dilute hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting p-cymene by distillation.

-

Oxidation of p-Cymene: The oxidation of p-cymene to 2-(4-methylphenyl)propan-2-ol can be achieved through various methods, including air oxidation in the presence of a catalyst.

Step 2: Ritter Reaction and Hydrolysis

-

Formation of the N-acetyl derivative: To a stirred solution of 2-(4-methylphenyl)propan-2-ol in acetonitrile, add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C with an ice bath. After the addition, allow the mixture to warm to room temperature and stir for several hours. Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate, N-(1-methyl-1-(p-tolyl)ethyl)acetamide, is collected by filtration, washed with water, and dried.

-

Hydrolysis to the final amine: Reflux the crude N-(1-methyl-1-(p-tolyl)ethyl)acetamide in an excess of aqueous hydrochloric acid for several hours. Cool the solution and wash with diethyl ether to remove any unreacted starting material. Make the aqueous layer basic with a concentrated sodium hydroxide solution. Extract the liberated amine with diethyl ether. Dry the combined ethereal extracts over anhydrous potassium carbonate and evaporate the solvent to yield this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

-

Methyl Protons (Aromatic): A singlet around δ 2.3 ppm corresponding to the methyl group on the phenyl ring.

-

Methyl Protons (Aliphatic): A singlet integrating to six protons for the two equivalent methyl groups on the tertiary carbon.

-

Amine Protons: A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Four signals are expected for the aromatic carbons, with two signals for the substituted carbons and two for the unsubstituted carbons.

-

Quaternary Carbon: A signal for the tertiary carbon atom bonded to the nitrogen and the phenyl group.

-

Methyl Carbons (Aliphatic): A signal for the two equivalent methyl groups.

-

Methyl Carbon (Aromatic): A signal for the methyl group attached to the phenyl ring.

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A C-N stretching vibration is expected in the range of 1020-1250 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak at m/z = 149.

-

Fragmentation Pattern: A prominent fragmentation pathway for phenethylamines is the benzylic cleavage, which would lead to the formation of a stable benzylic cation. The loss of a methyl group (CH₃) would result in a fragment at m/z = 134.

Analytical Workflow

Caption: Proposed analytical workflow for this compound.

Safety and Handling

Due to the lack of a specific Material Safety Data Sheet (MSDS) for this compound, it is imperative to handle this compound with extreme caution, assuming it may be hazardous. The following precautions are based on the safety information for structurally similar amines and should be strictly followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

In case of contact:

-

Skin: Immediately wash the affected area with soap and plenty of water.

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

This compound | C10H15N | CID 584050. PubChem. [Link]

-

Ritter Reaction. Organic Chemistry Portal. [Link]

Sources

Solubility of 2-(4-Methylphenyl)propan-2-amine in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Methylphenyl)propan-2-amine in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted phenethylamine derivative. While specific quantitative solubility data for this compound is not extensively available in public literature, this document establishes a robust predictive framework based on its physicochemical properties and the established principles of organic chemistry. We delve into the theoretical underpinnings of its solubility, predict its behavior in various classes of organic solvents, and provide a detailed experimental protocol for empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in synthesis, purification, formulation, and analytical sciences.

Introduction: The Significance of Solubility

This compound, with the chemical formula C₁₀H₁₅N, is a primary amine belonging to the substituted phenethylamine class.[1] Its structure is characterized by a p-tolyl group and a gem-dimethyl substituted ethylamine moiety. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this is a critical physicochemical parameter that influences every stage of the drug development lifecycle. From the selection of a solvent for chemical synthesis and crystallization to the design of a dosage form with optimal bioavailability, a deep understanding of solubility is paramount. This guide provides the foundational knowledge and practical methodologies to approach the solubility assessment of this compound.

Physicochemical Properties and Molecular Structure